molecular formula C25H23N3O5 B7689386 N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7689386
M. Wt: 445.5 g/mol
InChI Key: GXMOYBSRHUFNDX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method starts with the preparation of the 2,5-dimethoxyphenyl acetamide precursor. This is followed by the introduction of the oxadiazole ring through a cyclization reaction involving appropriate reagents and catalysts. The final step involves the coupling of the oxadiazole intermediate with the 4-methylphenyl group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction could produce alcohols or amines

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]phenoxy}acetamide

Uniqueness

What sets N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-16-7-9-17(10-8-16)24-27-25(33-28-24)18-5-4-6-20(13-18)32-15-23(29)26-21-14-19(30-2)11-12-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOYBSRHUFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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